TH-Z816

Description

Propriétés

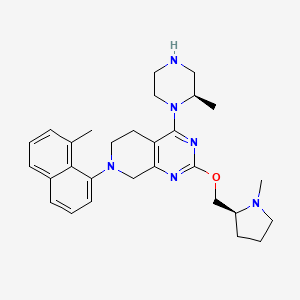

Formule moléculaire |

C29H38N6O |

|---|---|

Poids moléculaire |

486.7 g/mol |

Nom IUPAC |

7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine |

InChI |

InChI=1S/C29H38N6O/c1-20-7-4-8-22-9-5-11-26(27(20)22)34-15-12-24-25(18-34)31-29(36-19-23-10-6-14-33(23)3)32-28(24)35-16-13-30-17-21(35)2/h4-5,7-9,11,21,23,30H,6,10,12-19H2,1-3H3/t21-,23+/m1/s1 |

Clé InChI |

UAZYYGRPOMNMMP-GGAORHGYSA-N |

SMILES isomérique |

C[C@@H]1CNCCN1C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC(=C54)C)OC[C@@H]6CCCN6C |

SMILES canonique |

CC1CNCCN1C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC(=C54)C)OCC6CCCN6C |

Origine du produit |

United States |

Foundational & Exploratory

TH-Z816: A Technical Guide to the KRAS G12D Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent and historically challenging to target. TH-Z816 is a novel, potent, and selective covalent inhibitor of the KRAS G12D mutant protein. This technical guide provides an in-depth overview of this compound and its more potent analog, TH-Z835, summarizing key preclinical data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound and its analogs were designed to target the aspartate residue at position 12 (Asp12) of the KRAS G12D mutant. The inhibitor's piperazine moiety forms a salt bridge with the Asp12 residue, a unique interaction specific to this mutant.[1][2] This binding occurs in an induced-fit "switch-II" pocket of both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D.[1][2] By occupying this pocket, this compound disrupts the interaction between KRAS G12D and its downstream effector proteins, such as CRAF, thereby inhibiting downstream signaling pathways like the MAPK pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its more potent derivative, TH-Z835.

Table 1: Biochemical Activity

| Compound | Assay | Target | IC50 (μM) | Reference |

| This compound | SOS-catalyzed Nucleotide Exchange | KRAS G12D | 14 | [3] |

| TH-Z827 | SOS-catalyzed Nucleotide Exchange | KRAS G12D | 3.1 | [3] |

| TH-Z835 | SOS-catalyzed Nucleotide Exchange | KRAS G12D | 1.6 | [3] |

| TH-Z827 | SOS-catalyzed Nucleotide Exchange | KRAS G12C | 20 | [3] |

Table 2: Binding Affinity (Isothermal Titration Calorimetry)

| Compound | Target | K_D (μM) | Reference |

| This compound | GDP-bound KRAS G12D | 25.8 | [1] |

| TH-Z827 | GDP-bound KRAS G12D | 6.52 | [3] |

| TH-Z835 | GDP-bound KRAS G12D | 0.67 | [3] |

Table 3: Cellular Activity of TH-Z835

| Assay | Cell Line | Parameter | IC50 (μM) | Reference |

| Colony Formation | PANC-1 (KRAS G12D) | Proliferation | < 0.5 | [4] |

| Colony Formation | KPC (KRAS G12D) | Proliferation | < 0.5 | [4] |

| pERK Inhibition | PANC-1 (KRAS G12D) | Signaling | < 2.5 | [4] |

Experimental Protocols

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRAS G12D, a critical step in its activation, catalyzed by the guanine nucleotide exchange factor SOS1.

Methodology:

-

Reagents:

-

Recombinant human KRAS G12D protein

-

Recombinant human SOS1 protein (catalytic domain)

-

BODIPY-FL-GDP (fluorescently labeled GDP)

-

GTP

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

-

This compound or other test compounds dissolved in DMSO

-

-

Procedure:

-

In a 384-well plate, KRAS G12D protein is pre-incubated with BODIPY-FL-GDP to form a stable complex.

-

The test compound (e.g., this compound) at various concentrations is added to the wells containing the KRAS-BODIPY-FL-GDP complex and incubated.

-

The exchange reaction is initiated by the addition of a mixture of SOS1 and a molar excess of unlabeled GTP.

-

The fluorescence polarization or intensity of BODIPY-FL-GDP is monitored over time using a plate reader.

-

Inhibition of nucleotide exchange by the compound results in a sustained high fluorescence signal, as the fluorescent GDP is not displaced by GTP.

-

IC50 values are calculated by plotting the rate of fluorescence change against the inhibitor concentration.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the inhibitor and KRAS G12D.

Methodology:

-

Instrumentation: An isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC).

-

Sample Preparation:

-

KRAS G12D protein is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).

-

The inhibitor (e.g., this compound) is dissolved in the same dialysis buffer.

-

-

Procedure:

-

The sample cell is filled with the KRAS G12D protein solution (e.g., 20-50 µM).

-

The injection syringe is filled with the inhibitor solution (e.g., 200-500 µM).

-

A series of small injections of the inhibitor solution are made into the protein solution at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a binding model to determine the K_D, n, ΔH, and ΔS.

-

Cell Viability and Colony Formation Assays

These assays assess the anti-proliferative effects of the inhibitor on cancer cells harboring the KRAS G12D mutation.

Methodology:

-

Cell Lines:

-

PANC-1 (human pancreatic cancer, KRAS G12D)

-

KPC (murine pancreatic cancer, Kras G12D)

-

-

Procedure (MTT/CellTiter-Glo Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the inhibitor (e.g., TH-Z835) for a specified period (e.g., 72 hours).

-

For MTT assays, MTT reagent is added, and after incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO). Absorbance is measured at 570 nm.

-

For CellTiter-Glo assays, the reagent is added to the wells, and luminescence, proportional to the amount of ATP, is measured.

-

IC50 values are determined from the dose-response curves.

-

-

Procedure (Colony Formation Assay):

-

A low density of cells is seeded in 6-well plates.

-

Cells are treated with the inhibitor at various concentrations.

-

The cells are allowed to grow for 10-14 days, with the medium and inhibitor being refreshed periodically.

-

Colonies are fixed with methanol and stained with crystal violet.

-

The number and size of colonies are quantified.

-

Western Blot Analysis for pERK Inhibition

This technique is used to determine if the inhibitor can block the MAPK signaling pathway downstream of KRAS by measuring the phosphorylation of ERK.

Methodology:

-

Cell Treatment and Lysis:

-

PANC-1 cells are seeded and grown to a suitable confluency.

-

Cells are serum-starved and then treated with the inhibitor (e.g., TH-Z835) for a defined period.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE.

-

-

Immunoblotting:

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against phospho-ERK (pERK) and total ERK (as a loading control) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified to determine the reduction in pERK levels.

-

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used for syngeneic models with KPC cells.

-

Tumor Implantation:

-

KPC cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).

-

A specific number of cells (e.g., 1 x 10⁶) are subcutaneously injected into the flank of the mice.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

TH-Z835 is administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) and schedule.

-

The control group receives a vehicle control.

-

-

Efficacy Evaluation:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting for pERK).

-

Visualizations

Signaling Pathway

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promising xenograft animal model recapitulating the features of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to TH-Z816: A Novel KRAS G12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent and historically challenging to target. TH-Z816 has emerged as a promising, reversible, and selective inhibitor of the KRAS G12D mutant. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It details the experimental protocols for key biochemical and cell-based assays used to characterize its activity and presents its effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the development of novel cancer therapeutics.

Chemical Structure and Properties

This compound is a small molecule inhibitor designed to specifically target the KRAS G12D mutation.[1] Its chemical structure and properties are summarized below.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | |

| Chemical Formula | C₂₉H₃₈N₆O | |

| Molecular Weight | 486.66 g/mol | |

| CAS Number | 2847881-42-7 | |

| Appearance | Solid | |

| Purity | >98% (typically) | |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a non-covalent, reversible inhibitor that selectively binds to the KRAS G12D mutant protein.[1] Its mechanism of action is distinct and relies on the formation of a salt bridge with the mutant aspartate residue at position 12 (Asp12).[1][2][3] This interaction induces a conformational change in the Switch-II pocket of KRAS G12D, leading to its inactivation.[2][3] By binding to both GDP-bound and GTP-bound forms of KRAS G12D, this compound effectively disrupts the interaction between KRAS and its downstream effector proteins, such as CRAF.[2][4] This blockade of effector binding abrogates the aberrant signaling cascades that drive cancer cell proliferation and survival.[2][4]

Signaling Pathways

The primary signaling pathways dysregulated by the KRAS G12D mutation and subsequently inhibited by this compound are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathways. These pathways are critical regulators of cell growth, proliferation, and survival.

Quantitative Data

The inhibitory activity and binding affinity of this compound for KRAS G12D have been quantified through various biochemical and biophysical assays.

Table 2: In Vitro Activity of this compound and Related Compounds

| Compound | Assay | Target | Result | Reference |

| This compound | SOS-catalyzed Nucleotide Exchange | KRAS G12D | IC₅₀ = 14 µM | [2] |

| This compound | Isothermal Titration Calorimetry (ITC) | GDP-bound KRAS G12D | K_D_ = 25.8 µM | [3] |

| TH-Z827 | SOS-catalyzed Nucleotide Exchange | KRAS G12D | IC₅₀ = 3.1 µM | [5] |

| TH-Z835 | SOS-catalyzed Nucleotide Exchange | KRAS G12D | IC₅₀ = 1.6 µM | [5] |

| TH-Z835 | pERK Inhibition (PANC-1 cells) | IC₅₀ < 2.5 µM | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its more potent derivative, TH-Z835, are provided below.

SOS-catalyzed Nucleotide Exchange Assay

This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein, a reaction catalyzed by the Guanine Nucleotide Exchange Factor (GEF), SOS1.

Protocol:

-

Recombinant Protein Preparation: Purified recombinant KRAS G12D and the catalytic domain of SOS1 (SOScat) are required. KRAS G12D should be pre-loaded with GDP.

-

Assay Buffer: A typical buffer would be 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, and 1 mM TCEP.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, followed by dilution in the assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the KRAS G12D protein and the inhibitor at various concentrations.

-

Initiation of Exchange Reaction: Add a mixture of SOScat and a fluorescent GTP analog (e.g., MANT-GTP) to each well to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence signal (e.g., excitation at 360 nm, emission at 440 nm for MANT) over time using a microplate reader.

-

Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.[7][8][9][10]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of two molecules, allowing for the determination of binding affinity (K_D_), stoichiometry (n), and the thermodynamics of the interaction (ΔH and ΔS).

Protocol:

-

Sample Preparation: Dialyze both the KRAS G12D protein and this compound into the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂) to minimize heat of dilution effects.

-

ITC Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the KRAS G12D solution into the sample cell and the this compound solution into the injection syringe.

-

Titration: Perform a series of injections of this compound into the KRAS G12D solution, measuring the heat evolved or absorbed after each injection.

-

Data Analysis: The raw data (heat pulses) are integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters. For TH-Z827, a concentration of 800 µM was titrated against 21.5 µM of GDP-bound KRAS G12D.[5]

Cell Viability Assay

Cell viability assays are used to assess the effect of a compound on the proliferation and survival of cancer cells.

Protocol:

-

Cell Culture: Culture KRAS G12D mutant pancreatic cancer cell lines, such as PANC-1 and Panc 04.03, in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 2 x 10⁶ cells per well and allow them to attach overnight.[11]

-

Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., TH-Z835) for specified durations (e.g., 24, 72, or 120 hours).[12]

-

Viability Assessment: After the treatment period, assess cell viability using a suitable method. For an MTT assay, add MTT solution and incubate for 4 hours, then solubilize the formazan crystals with DMSO and measure the absorbance at 490 nm.[11]

-

Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the inhibitor concentration to calculate the IC₅₀ value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect the levels of specific proteins, in this case, the phosphorylated (activated) forms of key signaling molecules like ERK and AKT, to confirm the on-target effect of the inhibitor in cells.

Protocol:

-

Cell Treatment and Lysis: Culture PANC-1 or Panc 04.03 cells and treat them with the inhibitor (e.g., TH-Z827 or TH-Z835) for a short period (e.g., 3 hours).[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control like GAPDH or β-actin should also be probed.

-

Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and the untreated control.

Conclusion

This compound represents a significant advancement in the challenging field of targeting KRAS G12D-mutant cancers. Its unique mechanism of action, involving the formation of a salt bridge with the mutant aspartate residue, provides a promising avenue for the development of selective and potent therapeutics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate this compound and its analogs, and to develop the next generation of KRAS G12D inhibitors. While the related compound TH-Z835 has shown greater potency, the foundational work on this compound has been instrumental in validating this therapeutic strategy. Further research may focus on optimizing the pharmacokinetic properties and minimizing potential off-target effects to translate this promising preclinical candidate into a clinically effective therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Methyl-indole inhibits pancreatic cancer cell viability by down-regulating ZFX expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Affinity of TH-Z816 to KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of TH-Z816, a potent and selective inhibitor of the KRAS G12D oncoprotein. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.

Introduction to KRAS G12D and this compound

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[2] This mutation, a substitution of glycine with aspartic acid at codon 12, locks KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and uncontrolled cell proliferation.[1]

This compound is a novel, reversible, and non-covalent inhibitor specifically designed to target the KRAS G12D mutant.[2] Its mechanism of action involves the formation of a salt bridge with the mutant aspartate residue at position 12, inducing an allosteric pocket that disrupts the nucleotide exchange process and downstream effector interactions.[2]

Quantitative Binding Affinity Data

The binding affinity of this compound and its analogs to KRAS G12D has been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data from these studies.

| Compound | Assay Type | Target Protein | Kd (μM) | Reference |

| This compound | Isothermal Titration Calorimetry (ITC) | GDP-bound KRAS G12D | 25.8 | [3] |

| TH-Z827 | Isothermal Titration Calorimetry (ITC) | GDP-bound KRAS G12D | 3.1 | [2] |

| TH-Z835 | Isothermal Titration Calorimetry (ITC) | GDP-bound KRAS G12D | 1.6 | [2] |

Table 1: Dissociation Constants (Kd) for this compound and Analogs with KRAS G12D.

| Compound | Assay Type | Target Protein | IC50 (μM) | Reference |

| This compound | SOS1-mediated Nucleotide Exchange | KRAS G12D | 14 | [3] |

| TH-Z827 | SOS1-mediated Nucleotide Exchange | KRAS G12D | 3.1 | [2] |

| TH-Z835 | SOS1-mediated Nucleotide Exchange | KRAS G12D | 1.6 | [2] |

| MRTX1133 | Cellular Assay | KRAS G12D | Low nanomolar | [2] |

Table 2: Half-maximal Inhibitory Concentrations (IC50) of KRAS G12D Inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding affinity of this compound to KRAS G12D.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to directly measure the heat changes that occur during a binding interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[4][5]

Protocol:

-

Protein and Ligand Preparation:

-

Recombinant human KRAS G12D (residues 1-169) is expressed in E. coli and purified. The protein is loaded with GDP and dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, and 2 mM TCEP).

-

This compound is dissolved in a compatible solvent (e.g., DMSO) and then diluted in the ITC buffer to the desired concentration. The final DMSO concentration in the sample and titrant should be matched to minimize heat of dilution effects.

-

-

ITC Experiment:

-

The ITC instrument (e.g., a MicroCal PEAQ-ITC or similar) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

The sample cell is filled with the KRAS G12D protein solution (typically 20-50 µM).

-

The injection syringe is loaded with the this compound solution (typically 200-500 µM).

-

A series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution are performed at regular intervals.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw ITC data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software (e.g., MicroCal PEAQ-ITC Analysis Software) to determine the Kd, n, ΔH, and ΔS.

-

SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the Son of Sevenless 1 (SOS1)-catalyzed exchange of GDP for GTP on KRAS.[6][7] The assay can be performed using various detection methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[8]

Protocol (TR-FRET based):

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Recombinant, purified His-tagged KRAS G12D and SOS1 (catalytic domain) are diluted in the assay buffer to their final concentrations.

-

A fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) and a terbium-labeled anti-His antibody are prepared in the assay buffer.

-

This compound is serially diluted in the assay buffer containing a constant percentage of DMSO.

-

-

Assay Procedure:

-

In a 384-well microplate, add KRAS G12D, the terbium-labeled anti-His antibody, and the test compound (this compound) or vehicle control.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.

-

Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP analog.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

-

Data Acquisition and Analysis:

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~620 nm for terbium and ~665 nm for the fluorescent GTP analog).

-

The ratio of the acceptor to donor emission is calculated.

-

The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cell Proliferation Assay (MTT or CellTiter-Glo)

These assays are used to assess the effect of an inhibitor on the viability and proliferation of cancer cells harboring the KRAS G12D mutation.[9][10][11]

Protocol (CellTiter-Glo as an example):

-

Cell Culture and Seeding:

-

Human pancreatic cancer cell lines with a KRAS G12D mutation (e.g., PANC-1, MIA PaCa-2) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

-

Cells are harvested, counted, and seeded into 96-well opaque-walled plates at a predetermined density (e.g., 3,000-5,000 cells per well).

-

The plates are incubated overnight to allow for cell attachment.

-

-

Compound Treatment:

-

This compound is serially diluted in culture medium to the desired concentrations.

-

The medium from the cell plates is removed, and the cells are treated with the compound dilutions or a vehicle control (e.g., 0.1% DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

-

Luminescence Measurement:

-

The plates and the CellTiter-Glo® reagent are equilibrated to room temperature.

-

A volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well is added.

-

The plate is placed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

The percentage of cell viability is calculated relative to the vehicle-treated control.

-

The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the KRAS G12D signaling pathway and the experimental workflows described above.

Caption: KRAS G12D Signaling Pathway and this compound Inhibition.

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Caption: SOS1-Mediated Nucleotide Exchange Assay Workflow.

References

- 1. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. aurorabiolabs.com [aurorabiolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. OUH - Protocols [ous-research.no]

The Reversible KRAS(G12D) Inhibitor TH-Z816: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics of TH-Z816, a reversible inhibitor of the oncogenic KRAS(G12D) mutant. This document details its mechanism of action, quantitative biochemical and biophysical data, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in oncology and drug discovery.

Executive Summary

This compound is a small molecule inhibitor that selectively targets the KRAS(G12D) mutation through a novel, reversible mechanism. Unlike covalent inhibitors that form a permanent bond, this compound establishes a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein. This interaction induces a conformational change, creating an allosteric pocket that disrupts the interaction of KRAS(G12D) with its downstream effectors, thereby inhibiting oncogenic signaling. This guide summarizes the key findings from the primary literature, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound's inhibitory activity is centered on its ability to form a salt bridge with the mutated Asp12 residue of KRAS(G12D). This non-covalent interaction is a key feature of its reversible binding. The binding of this compound to KRAS(G12D) induces the formation of an allosteric pocket located under the switch-II region of the protein.[1][2] This induced-fit pocket is crucial for the inhibitor's efficacy. By occupying this pocket, this compound sterically hinders the interaction between KRAS(G12D) and its downstream effector proteins, most notably CRAF, a critical component of the MAPK signaling pathway.[3][4][5] This disruption of the KRAS-CRAF interaction effectively blocks the downstream signaling cascade that drives cancer cell proliferation and survival.[3][4][5] Crystallographic studies have confirmed the formation of this salt bridge and the induced pocket.[2][4][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound

| Compound | Target | Assay | Metric | Value | Reference |

| This compound | KRAS(G12D) | SOS-catalyzed nucleotide exchange | IC50 | 14 μM | [2][3] |

| This compound | GDP-bound KRAS(G12D) | Isothermal Titration Calorimetry (ITC) | K_D | 25.8 μM | [2][7] |

Table 2: Comparative Inhibitory Activities of Related KRAS(G12D) Inhibitors

| Compound | Target | Assay | Metric | Value | Reference |

| TH-Z801 | KRAS(G12D) | SOS-catalyzed nucleotide exchange | IC50 | 115 μM | [7] |

| TH-Z827 | KRAS(G12D) | SOS-catalyzed nucleotide exchange | IC50 | 2.4 μM | [8] |

| TH-Z835 | KRAS(G12D) | SOS-catalyzed nucleotide exchange | IC50 | 1.8 μM | [3] |

| TH-Z837 | KRAS(G12D) | SOS-catalyzed nucleotide exchange | IC50 | 1.2 μM | [3] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize this compound.

SOS-Catalyzed Nucleotide Exchange Assay

This assay is used to determine the inhibitory activity of compounds on the guanine nucleotide exchange factor (GEF)-mediated nucleotide exchange of KRAS.

-

Principle: The assay measures the rate at which a fluorescently labeled GDP analog is displaced from KRAS by an unlabeled nucleotide, a reaction catalyzed by the GEF, SOS1. Inhibitors of KRAS will slow down this exchange rate.

-

Protocol:

-

Recombinant KRAS(G12D) protein is pre-loaded with a fluorescent GDP analog (e.g., mant-dGDP).

-

The inhibitor (this compound) at various concentrations is incubated with the KRAS(G12D)-mant-dGDP complex.

-

The nucleotide exchange reaction is initiated by the addition of the catalytic domain of SOS1 (SOScat) and a molar excess of unlabeled GDP or GTP.

-

The decrease in fluorescence, corresponding to the release of mant-dGDP, is monitored over time using a fluorescence plate reader.

-

The initial rates of nucleotide exchange are calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between two molecules.

-

Principle: ITC directly measures the heat change that occurs when one molecule is titrated into a solution containing its binding partner.

-

Protocol:

-

A solution of purified, GDP-bound KRAS(G12D) protein is placed in the sample cell of the ITC instrument.

-

A concentrated solution of this compound is loaded into the titration syringe.

-

A series of small, precise injections of this compound are made into the KRAS(G12D) solution.

-

The heat released or absorbed upon each injection is measured.

-

The resulting data are plotted as heat change per injection versus the molar ratio of the two molecules.

-

The binding isotherm is then fitted to a suitable binding model to determine the K_D, stoichiometry, and thermodynamic parameters.

-

X-ray Crystallography

This technique is used to determine the three-dimensional atomic structure of the KRAS(G12D)-TH-Z816 complex.

-

Principle: A high-quality crystal of the protein-ligand complex is grown and then diffracted with an X-ray beam. The diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled.

-

Protocol:

-

Purified KRAS(G12D) protein is incubated with a molar excess of this compound to form the complex.

-

The complex is concentrated and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).

-

Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement and refined to produce a high-resolution model of the complex. The crystal structure of KRAS(G12D) in complex with this compound is available in the Protein Data Bank under the accession code 7EW9.[2][6]

-

Visualizations

The following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships associated with this compound.

Caption: KRAS(G12D) Signaling Pathway and Point of Inhibition by this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

The Disruption of the KRAS-CRAF Interaction by TH-Z816: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in approximately 30% of all human cancers. The KRAS(G12D) mutation is among the most prevalent and oncogenic variants, yet it has remained a challenging target for therapeutic intervention. A novel series of inhibitors, including TH-Z816, has been developed to address this unmet need. These compounds are designed to selectively target the KRAS(G12D) mutant by forming a salt bridge with the aspartate residue at position 12. This interaction induces a conformational change in the switch-II pocket of KRAS, thereby allosterically inhibiting its function. A critical consequence of this binding is the disruption of the protein-protein interaction between KRAS and its downstream effector, CRAF (also known as RAF1), a serine/threonine-protein kinase that is the entry point to the mitogen-activated protein kinase (MAPK) signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

Mechanism of Action: Disrupting the KRAS-CRAF Axis

This compound and its analogs function by directly binding to the KRAS(G12D) mutant protein. This binding is not dependent on the nucleotide-bound state of KRAS, as these inhibitors have demonstrated similar affinities for both the GDP-bound (inactive) and GTP-bound (active) forms of the protein[1][2]. The inhibitor occupies a newly induced pocket in the switch-II region, and a key feature of this interaction is the formation of a salt bridge between a piperazine moiety on the inhibitor and the Asp12 residue of the mutant KRAS[1][2]. This binding event sterically hinders the association of KRAS with its effector proteins, most notably CRAF. By preventing the KRAS-CRAF interaction, this compound effectively blocks the activation of the downstream MAPK signaling pathway (RAF-MEK-ERK), which is crucial for the proliferation and survival of KRAS-driven cancer cells.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory activities of this compound and its more potent, cyclized analogs, TH-Z827 and TH-Z835.

Table 1: Binding Affinity to KRAS(G12D) determined by Isothermal Titration Calorimetry (ITC)

| Compound | Binding Affinity (Kd) to GDP-bound KRAS(G12D) (µM) |

| This compound | 25.8 |

| TH-Z827 | 3.1 |

| TH-Z835 | 2.1 |

| TH-Z837 | 2.3 |

Data sourced from Mao, Z., et al. (2022) Cell Discovery.

Table 2: Inhibition of SOS1-mediated Nucleotide Exchange

| Compound | IC50 (µM) |

| This compound | 14 |

| TH-Z827 | 3.1 |

| TH-Z835 | 1.6 |

| TH-Z837 | 2.5 |

Data sourced from Mao, Z., et al. (2022) Cell Discovery.

Table 3: Anti-proliferative Activity (IC50) in KRAS(G12D) Mutant Cell Lines

| Cell Line | Cancer Type | TH-Z835 IC50 (µM) |

| PANC-1 | Pancreatic | < 0.5 |

| KPC | Pancreatic | < 0.5 |

| Panc 04.03 | Pancreatic | Not explicitly quantified, but potent inhibition shown |

Data for the more potent analog, TH-Z835, is presented as it was the focus of the cellular and in vivo studies in the primary publication.[3][4][5] It should be noted that TH-Z835 also demonstrated anti-proliferative effects in cell lines with other KRAS mutations (G12C, G12V, G13D) and even wild-type KRAS, suggesting potential off-target effects.[3][6]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol outlines the procedure for determining the binding affinity of this compound and its analogs to KRAS(G12D).

-

Protein and Compound Preparation:

-

Recombinant human KRAS(G12D) (residues 1-169) is expressed and purified.

-

The protein is loaded with GDP by incubation with a 10-fold molar excess of GDP in the presence of alkaline phosphatase and EDTA, followed by purification to remove excess nucleotide.

-

The final protein is dialyzed against ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

The inhibitor compound is dissolved in a compatible solvent (e.g., DMSO) and then diluted in the same ITC buffer used for the protein. The final DMSO concentration should be matched between the protein and ligand solutions to minimize solvent mismatch effects.

-

-

ITC Instrument Setup:

-

The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

-

Titration:

-

The sample cell is loaded with the KRAS(G12D)-GDP protein solution (typically at a concentration of 20-30 µM).

-

The injection syringe is loaded with the inhibitor solution (typically at a concentration 10-15 fold higher than the protein, e.g., 300-800 µM).

-

A series of injections (e.g., 19 injections of 2 µL each) are performed at regular intervals (e.g., 150 seconds) while stirring.

-

-

Data Analysis:

-

The raw titration data (heat change per injection) is integrated.

-

The heat of dilution, determined from a control titration of the inhibitor into buffer alone, is subtracted.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

-

SOS1-mediated Nucleotide Exchange Assay

This assay measures the ability of the inhibitors to block the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog on KRAS(G12D).

-

Reagents:

-

KRAS(G12D)-GDP protein.

-

SOS1 catalytic domain (e.g., residues 564-1049).

-

Fluorescent nucleotide (e.g., mant-GTP).

-

Non-fluorescent competing nucleotide (GDP).

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).

-

Test inhibitors dissolved in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, KRAS(G12D)-GDP (e.g., 1 µM final concentration) is mixed with varying concentrations of the test inhibitor.

-

The reaction is initiated by adding a mixture of SOS1 (e.g., 100 nM final concentration) and mant-GTP (e.g., 5 µM final concentration).

-

The increase in fluorescence (as mant-GTP binds to KRAS upon GDP release) is monitored over time using a fluorescence plate reader (Excitation ~360 nm, Emission ~440 nm).

-

-

Data Analysis:

-

The initial rate of the nucleotide exchange reaction is calculated for each inhibitor concentration.

-

The percentage of inhibition is determined relative to a DMSO control.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay

This protocol is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.

-

Cell Culture:

-

KRAS(G12D) mutant cancer cell lines (e.g., PANC-1, KPC) are cultured in appropriate media and conditions.

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of the test inhibitor (e.g., TH-Z835) or DMSO as a vehicle control.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

The luminescence signal is read using a plate reader.

-

-

Data Analysis:

-

The luminescence readings are normalized to the DMSO-treated control wells.

-

The IC50 value, the concentration of inhibitor required to reduce cell viability by 50%, is determined by fitting the dose-response curve.

-

Logical Framework of this compound Action

The therapeutic rationale for this compound is based on a clear, linear progression from direct target engagement to the induction of anti-cancer effects. This can be visualized as a logical pathway.

Conclusion

This compound and its optimized analogs represent a promising class of inhibitors that directly target the oncogenic KRAS(G12D) mutation. By binding to an allosteric pocket and forming a key salt-bridge interaction, these compounds effectively disrupt the critical KRAS-CRAF protein-protein interface. This disruption leads to the blockade of downstream MAPK signaling, resulting in potent anti-proliferative effects in KRAS(G12D)-driven cancer cells. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working to advance this and similar therapeutic strategies for one of the most challenging targets in oncology. Further medicinal chemistry efforts to optimize efficacy and minimize off-target effects are warranted.[1][2]

References

- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Unveiling the Core Interaction: A Technical Guide to the Salt Bridge Formation of TH-Z816 with KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of the critical salt bridge formation between the potent inhibitor TH-Z816 and the oncogenic KRAS G12D mutant. Understanding this core interaction is paramount for the rational design and optimization of next-generation cancer therapeutics targeting this previously "undruggable" protein. This document outlines the structural basis of this interaction, presents key quantitative data, details the experimental methodologies used in its characterization, and visualizes the associated biological pathways and experimental workflows.

The Structural Basis of a Targeted Interaction

The therapeutic efficacy of this compound hinges on its ability to selectively bind to the KRAS G12D mutant protein. This selectivity is primarily achieved through the formation of a salt bridge, a strong non-covalent interaction between oppositely charged residues.

Crystallographic studies have revealed the precise atomic details of this interaction. The protonated piperazine moiety of this compound engages in a salt bridge with the deprotonated carboxylate group of the mutant Aspartate residue at position 12 (Asp12) of KRAS.[1][2][3] This interaction is further stabilized by a hydrogen bond with the backbone carbonyl of Glycine 60.[3] The binding of this compound induces the formation of an allosteric pocket in the switch-II region of KRAS G12D, a conformational change not observed in the unbound state.[2][4] This induced-fit pocket accommodates the inhibitor, contributing to its binding affinity and selectivity.[4]

The crystal structure of the this compound-KRAS G12D complex has been solved at a resolution of 2.13 Å and is publicly available under the Protein Data Bank (PDB) ID: 7EW9.[1][3][4][5] This structural data provides an invaluable blueprint for structure-based drug design efforts.

Quantitative Analysis of this compound Binding

The interaction between this compound and KRAS G12D has been quantified using various biophysical and biochemical assays. The following tables summarize the key binding and inhibitory data.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Assay |

| IC50 | 14 µM | SOS-catalyzed nucleotide exchange assay |

Table 2: Thermodynamic Binding Parameters of this compound to GDP-bound KRAS G12D

| Parameter | Value | Method |

| K_D_ | 25.8 µM | Isothermal Titration Calorimetry (ITC) |

| ΔG | -6.3 kcal/mol | Isothermal Titration Calorimetry (ITC) |

| ΔH | -9.8 kcal/mol | Isothermal Titration Calorimetry (ITC) |

| -TΔS | 3.5 kcal/mol | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with KRAS G12D.

Protein Expression and Purification of KRAS G12D

Recombinant human KRAS G12D (residues 1-169) is expressed in Escherichia coli BL21(DE3) cells. The protein is typically expressed with a cleavable N-terminal His-tag to facilitate purification.

-

Expression: Transformed E. coli cells are grown in Luria-Bertani (LB) medium at 37°C to an OD_600_ of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for a further 16-20 hours at 18°C.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20-40 mM imidazole to remove non-specifically bound proteins. The His-tagged KRAS G12D is eluted with a buffer containing 250-500 mM imidazole.

-

Tag Cleavage: The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease) overnight at 4°C.

-

Size-Exclusion Chromatography: The cleaved protein is further purified by size-exclusion chromatography on a Superdex 75 or similar column to remove the cleaved tag, protease, and any remaining impurities. The purity of the final protein is assessed by SDS-PAGE.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (K_D_), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and KRAS G12D.

-

Sample Preparation: Purified GDP-bound KRAS G12D is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl_2_). This compound is dissolved in the same buffer. The final concentration of KRAS G12D in the sample cell is typically 26 µM, and the concentration of this compound in the syringe is 800 µM.

-

ITC Experiment: The experiment is performed on an ITC instrument (e.g., MicroCal PEAQ-ITC). A series of injections of this compound into the KRAS G12D solution are performed at a constant temperature (e.g., 25°C).

-

Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a one-site binding model to determine the thermodynamic parameters (K_D_, ΔH, and n). ΔG and -TΔS are then calculated from these values.

SOS-catalyzed Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on KRAS G12D, catalyzed by the guanine nucleotide exchange factor (GEF) Son of Sevenless (SOS).

-

Reaction Mixture: The assay is typically performed in a 384-well plate in a buffer such as 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl_2_, and 1 mM DTT.

-

Assay Components: The reaction contains purified KRAS G12D (e.g., 100 nM), the catalytic domain of SOS (SOS_cat_, e.g., 20 nM), and a fluorescent GDP analog (e.g., BODIPY-FL-GDP).

-

Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.

-

Initiation and Measurement: The nucleotide exchange reaction is initiated by the addition of a high concentration of unlabeled GTP (e.g., 100 µM). The decrease in fluorescence polarization or FRET signal is monitored over time using a plate reader.

-

Data Analysis: The initial rates of the reaction at different inhibitor concentrations are calculated. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

X-ray Crystallography

X-ray crystallography is used to determine the three-dimensional structure of the this compound-KRAS G12D complex at atomic resolution.

-

Crystallization: The complex is formed by incubating purified KRAS G12D with an excess of this compound. Crystals are grown using the hanging drop vapor diffusion method. A typical crystallization condition is 0.2 M sodium acetate, 0.1 M Tris pH 8.5, and 26% (w/v) PEG 3350 at 20°C.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known KRAS structure as a search model. The model is then refined against the diffraction data, and the inhibitor molecule is built into the electron density map.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the KRAS signaling pathway and the experimental workflow for characterizing this compound.

Caption: The KRAS signaling pathway and the inhibitory mechanism of this compound.

References

TH-Z816: A Technical Guide to its Effects on Cancer Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-Z816 is a reversible, small-molecule inhibitor targeting the KRAS(G12D) mutation, one of the most prevalent and oncogenic drivers in human cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound and its impact on cancer signaling pathways. It details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the affected signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, becomes a potent oncogenic driver in a significant percentage of human cancers, including pancreatic, colorectal, and lung cancers. The KRAS G12D mutation, in particular, has been notoriously difficult to target therapeutically. This compound has emerged as a promising inhibitor that directly targets this specific mutation. This guide delves into the core aspects of this compound's function, with a focus on its effects on cancer cell signaling.

Mechanism of Action

This compound functions as a reversible inhibitor of the KRAS(G12D) mutant protein. Its mechanism of action is centered on the formation of a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein. This interaction occurs within an induced-fit pocket in the switch-II region of KRAS(G12D). By binding to this allosteric site, this compound locks the KRAS(G12D) protein in an inactive state, thereby preventing it from engaging with its downstream effectors and initiating oncogenic signaling cascades.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its more potent analog, TH-Z835, which was utilized for more extensive biological characterization.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | IC50 Value | Source |

| This compound | KRAS(G12D) | SOS-catalyzed nucleotide exchange | 14 μM | [1] |

| TH-Z827 | KRAS(G12D) | SOS-catalyzed nucleotide exchange | 3.1 μM | |

| TH-Z835 | KRAS(G12D) | SOS-catalyzed nucleotide exchange | 1.6 μM |

Table 2: Binding Affinity of this compound to KRAS(G12D)

| Parameter | Value | Source |

| Binding Affinity (KD) | 25.8 μM | [3] |

Table 3: Anti-proliferative Effects of TH-Z835 (a potent analog of this compound)

| Cell Line | Cancer Type | KRAS Mutation | IC50 Value | Source |

| PANC-1 | Pancreatic | G12D | 4.4 μM | [2] |

| Panc 04.03 | Pancreatic | G12D | 4.7 μM | [2] |

Impact on Cancer Signaling Pathways

The primary and most well-documented effect of this compound is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. By directly inhibiting KRAS(G12D), this compound prevents the activation of downstream kinases in this cascade.

The MAPK/ERK Signaling Pathway

The binding of this compound to KRAS(G12D) disrupts its ability to interact with RAF kinases (ARAF, BRAF, CRAF), which are the immediate downstream effectors of RAS proteins. This, in turn, prevents the phosphorylation and activation of MEK1/2 and subsequently ERK1/2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of various cellular processes critical for cancer cell proliferation, survival, and differentiation.[1][2]

Other Potential Signaling Pathways

While the primary focus of the initial research on this compound has been the MAPK pathway, the central role of KRAS in cellular signaling suggests that its inhibition could have broader effects. However, detailed studies on the impact of this compound on other pathways, such as the PI3K/AKT/mTOR pathway, are not yet extensively reported in the available literature. It is plausible that by inhibiting the central KRAS node, this compound could indirectly affect these interconnected pathways. Further research is required to fully elucidate these potential effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its analogs.

SOS-catalyzed Nucleotide Exchange Assay

This assay is used to determine the inhibitory activity of compounds on the exchange of GDP for GTP on KRAS, a reaction catalyzed by the Guanine Nucleotide Exchange Factor (GEF) Son of Sevenless (SOS).

-

Principle: The assay measures the fluorescence of a fluorophore-labeled GTP analog as it binds to KRAS in the presence of SOS. Inhibitors of this process will result in a decrease in the fluorescence signal.

-

Protocol:

-

Recombinant KRAS(G12D) protein is pre-loaded with GDP.

-

The KRAS(G12D)-GDP complex is incubated with varying concentrations of this compound.

-

The nucleotide exchange reaction is initiated by the addition of a catalytic amount of SOS1 and a fluorescently labeled GTP analog (e.g., mant-GTP).

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The initial rates of nucleotide exchange are calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity of a ligand (this compound) to a macromolecule (KRAS G12D).

-

Principle: ITC directly measures the heat change that occurs when two molecules interact. This heat change is proportional to the amount of binding.

-

Protocol:

-

A solution of purified KRAS(G12D) protein is placed in the sample cell of the ITC instrument.

-

A solution of this compound is placed in the injection syringe.

-

A series of small injections of the this compound solution are made into the KRAS(G12D) solution.

-

The heat released or absorbed during each injection is measured.

-

The data are fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Cell Proliferation Assay (MTT or CellTiter-Glo)

This assay is used to assess the effect of a compound on the viability and proliferation of cancer cells.

-

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo assay measures the amount of ATP, which is an indicator of metabolically active cells.

-

Protocol:

-

Cancer cells (e.g., PANC-1, Panc 04.03) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the test compound (e.g., TH-Z835).

-

After a defined incubation period (e.g., 72 hours), the assay reagent (MTT or CellTiter-Glo) is added to each well.

-

For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured. For the CellTiter-Glo assay, luminescence is measured.

-

The results are normalized to untreated control cells, and the IC50 value is calculated.

-

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, particularly to assess the phosphorylation status of signaling proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Protocol:

-

Cancer cells are treated with the inhibitor for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Band intensities are quantified to determine the relative protein levels.

-

Off-Target Effects and Limitations

The initial publication on this compound and its analogs notes that the inhibition of cancer cell proliferation by TH-Z835 was not fully dependent on the KRAS mutation status, suggesting the possibility of off-target effects.[1][2] This indicates that the compound may inhibit other cellular targets, which could contribute to its anti-cancer activity but also potentially to toxicity. Further research, including kinome-wide screening and proteomics studies, is necessary to fully characterize the selectivity profile of this compound and identify any potential off-target interactions.

Conclusion and Future Directions

This compound represents a significant step forward in the development of direct inhibitors for the challenging KRAS(G12D) mutation. Its mechanism of action, involving the formation of a salt bridge with the mutant aspartate residue, provides a novel strategy for targeting this oncogene. The primary effect of this compound is the suppression of the MAPK/ERK signaling pathway, a key driver of cancer cell proliferation and survival.

Future research should focus on several key areas:

-

Improving Potency and Selectivity: Medicinal chemistry efforts are needed to optimize the structure of this compound to enhance its potency and selectivity for KRAS(G12D) over wild-type KRAS and other cellular kinases.

-

Elucidating Effects on Other Signaling Pathways: Comprehensive studies are required to understand the full impact of this compound on other KRAS-driven signaling pathways, such as the PI3K/AKT/mTOR pathway.

-

Identifying and Mitigating Off-Target Effects: A thorough characterization of the off-target profile of this compound is crucial for its further development as a therapeutic agent.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of optimized this compound analogs.

References

TH-Z816: A Technical Guide to a Reversible KRAS G12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-Z816 is a small molecule inhibitor targeting the G12D mutation of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog, a critical driver in numerous cancers. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of targeted therapies against KRAS G12D-driven malignancies.

Chemical and Physical Properties

This compound is a rationally designed compound that exhibits reversible binding to its target. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2847881-42-7 | |

| Molecular Formula | C29H38N6O | |

| Molecular Weight | 486.66 g/mol | |

| IUPAC Name | 7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine |

Mechanism of Action

This compound functions as a reversible inhibitor of the KRAS G12D mutant protein. The G12D mutation, a substitution of glycine with aspartic acid at codon 12, results in a constitutively active state of KRAS, leading to uncontrolled cell proliferation and survival through downstream signaling pathways.

The mechanism of inhibition by this compound is notable for its formation of a salt bridge with the aspartic acid residue at position 12 (Asp12) of the mutant KRAS protein.[1] This interaction is facilitated by the piperazine moiety of this compound.[1] Crystallographic studies have revealed that the binding of this compound induces a conformational change in the switch-II pocket of KRAS G12D, enabling this specific interaction.[1] By binding to KRAS G12D, this compound disrupts the interaction between KRAS and its downstream effectors, primarily inhibiting the MAPK signaling cascade (RAF-MEK-ERK).[1]

Experimental Protocols

The following sections detail the key experimental procedures for the biochemical and cellular characterization of this compound.

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on KRAS G12D, a critical step in its activation, catalyzed by the guanine nucleotide exchange factor Son of Sevenless (SOS).

Materials:

-

Recombinant human KRAS G12D protein

-

Recombinant human SOS1 protein (catalytic domain)

-

Fluorescently labeled GDP analog (e.g., mant-dGDP)

-

GTP solution

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP

-

This compound stock solution (in DMSO)

-

96-well, black, flat-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of KRAS G12D pre-loaded with mant-dGDP in the assay buffer.

-

In the microplate, add the KRAS G12D-mant-dGDP complex to each well.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a molar excess of GTP to each well.

-

Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm). The decrease in fluorescence corresponds to the displacement of mant-dGDP by GTP.

-

Calculate the initial rates of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity and thermodynamic parameters of the interaction between this compound and KRAS G12D.

Materials:

-

Recombinant human KRAS G12D protein

-

This compound

-

ITC Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP. The buffer for the protein and the small molecule must be identical to minimize heat of dilution effects.

-

Isothermal Titration Calorimeter

Procedure:

-

Thoroughly dialyze the KRAS G12D protein against the ITC buffer.

-

Dissolve this compound in the final dialysis buffer. Degas both the protein and inhibitor solutions immediately before the experiment.

-

Load the KRAS G12D solution (typically 20-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (typically 10-fold higher concentration than the protein) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution, with a spacing of approximately 150 seconds between injections to allow the signal to return to baseline.

-

Record the heat changes associated with each injection.

-

Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the binding data and analyze the resulting isotherm to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Cell Proliferation Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines harboring the KRAS G12D mutation.

Materials:

-

KRAS G12D mutant cancer cell line (e.g., PANC-1, MIA PaCa-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well, clear, flat-bottom microplates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed the KRAS G12D mutant cells in the 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Allow the plate and the cell viability reagent to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for approximately 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting viability against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the KRAS G12D signaling pathway and a typical experimental workflow for inhibitor characterization.

References

The Inner Workings of KRAS G12D Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The KRAS protein, a linchpin in cellular signaling, has long been a challenging target in oncology. The G12D mutation, one of the most prevalent alterations, renders the protein constitutively active, driving tumorigenesis in a significant fraction of pancreatic, colorectal, and lung cancers. This guide delves into the fundamental properties of inhibitors developed to specifically target this formidable oncogene, offering a technical overview of their mechanism, quantitative characteristics, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Non-Covalent Approach to a Difficult Target

Unlike inhibitors of the KRAS G12C mutation which form a covalent bond with the mutant cysteine, targeting the G12D mutation requires a different strategy due to the lack of a suitable reactive residue. KRAS G12D inhibitors are primarily non-covalent, small molecules designed to bind with high affinity and selectivity to the mutant protein.

These inhibitors typically target the switch-II pocket of the KRAS G12D protein. By occupying this pocket, they disrupt the protein's ability to interact with downstream effectors, most notably RAF kinases, thereby blocking the aberrant activation of the MAPK signaling pathway (RAF-MEK-ERK) which is crucial for cancer cell proliferation and survival.[1][2][3] Some inhibitors have been shown to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D, effectively trapping the protein in a non-functional conformation.[1][4]

Quantitative Properties of Lead KRAS G12D Inhibitors

The development of potent and selective KRAS G12D inhibitors is an area of active research. The following tables summarize key quantitative data for some of the leading preclinical and clinical candidates.

| Inhibitor | Binding Affinity (Kd) vs KRAS G12D | Assay Method | Reference |

| MRTX1133 | ~0.8 nM | Not Specified | |

| HRS-4642 | 0.083 nM | Surface Plasmon Resonance (SPR) | [1][5] |

| BI-2852 | Not Reported | Not Reported | |

| ERAS-5024 | Not Reported | Not Reported | |

| Paluratide | 0.043 nM | Not Specified |

| Inhibitor | Biochemical IC50 | Cellular IC50 (pERK Inhibition) | Cellular IC50 (Cell Viability) | Reference |

| MRTX1133 | Not Reported | 2 nM (AGS cells) | 6 nM (AGS cells) | |

| HRS-4642 | 0.72 nM (SOS1 displacement) | 2.329 nM (AsPC-1 cells) | 0.55 - 66.58 nM (panel of KRAS G12D mutant cell lines) | [1] |

| BI-2852 | 450 nM (vs GTP-KRAS G12D) | Not Reported | Not Reported | |

| ERAS-5024 | 3.5 nM (RAS-RAF binding) | 941 nM (AsPC-1 cells) | Single-digit nM (AsPC-1 3D assay) | [6] |

| Paluratide | < 2.2 nM (SOS1 interaction) | Not Reported | Not Reported |

Key Experimental Protocols

The characterization of KRAS G12D inhibitors relies on a suite of biochemical and cell-based assays, as well as in vivo models. Below are detailed methodologies for some of the pivotal experiments.

Biochemical Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KRAS G12D-RAF1 Interaction

-

Objective: To quantify the ability of an inhibitor to disrupt the interaction between KRAS G12D and its effector protein, RAF1.

-

Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibition of the interaction results in a decreased FRET signal.

-

Protocol:

-

Recombinant, purified KRAS G12D protein (e.g., tagged with biotin) and the RAS-binding domain (RBD) of RAF1 (e.g., tagged with GST) are used.

-

In a 384-well plate, the inhibitor is serially diluted in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% Tween20).[7]

-

Biotinylated KRAS G12D is added to the wells containing the inhibitor and incubated for a defined period (e.g., 30 minutes) at room temperature.[7]

-